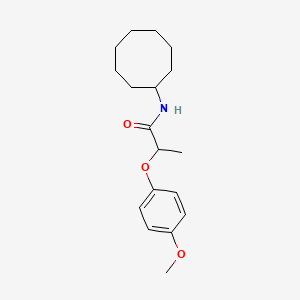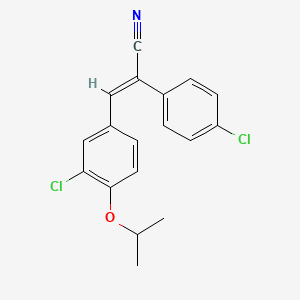
3-(3-chloro-4-isopropoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
Descripción general
Descripción
3-(3-chloro-4-isopropoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, commonly known as CPIAN, is a chemical compound that has been studied for its potential therapeutic properties. CPIAN is a member of the acrylonitrile class of compounds, which have been shown to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of CPIAN is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. CPIAN has been shown to inhibit the Akt/mTOR and STAT3 pathways, which are involved in cell proliferation and survival. CPIAN has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPIAN has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, CPIAN has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. CPIAN has also been shown to inhibit the expression of various genes that are involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPIAN is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of CPIAN is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more studies are needed to determine the optimal dosage and administration of CPIAN for maximum efficacy.
Direcciones Futuras
There are several future directions for research on CPIAN. One area of research could focus on optimizing the synthesis method of CPIAN to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of CPIAN, which would help to optimize its therapeutic potential. Additionally, more studies are needed to determine the safety and efficacy of CPIAN in animal models and in human clinical trials. Finally, CPIAN could be studied in combination with other anticancer agents to determine if it has synergistic effects that could improve its therapeutic potential.
Aplicaciones Científicas De Investigación
CPIAN has been studied for its potential therapeutic properties, particularly as an anticancer agent. Several studies have shown that CPIAN can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPIAN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPIAN has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-chloro-4-propan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-12(2)22-18-8-3-13(10-17(18)20)9-15(11-21)14-4-6-16(19)7-5-14/h3-10,12H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRPSRIXXCDCBU-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4107684.png)

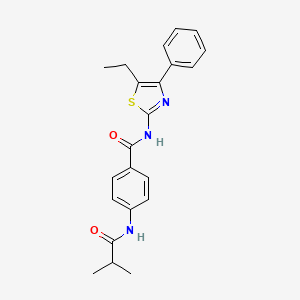
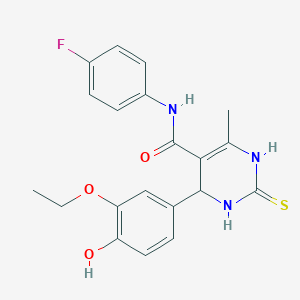
![1-(2-fluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4107711.png)
![3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4107723.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4107729.png)
![2-(1-naphthyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4107733.png)
![4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}-3-phenylbutanoic acid](/img/structure/B4107736.png)
![3-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4107744.png)
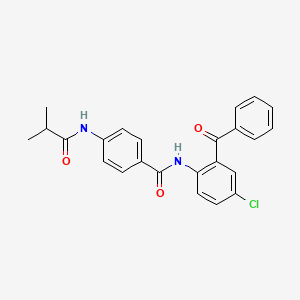
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4107758.png)
![N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4107766.png)
